molecular formula C8H17ClN2O B12729687 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride CAS No. 124052-92-2

5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride

Cat. No.: B12729687
CAS No.: 124052-92-2
M. Wt: 192.68 g/mol
InChI Key: NXYOFWJCVFCOMO-UHFFFAOYSA-N
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Description

5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidinol, featuring a tert-butyl group at the second position and a tetrahydro modification. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride typically involves the reaction of pyrimidinol derivatives with tert-butylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrimidinone and pyrimidine derivatives, which are valuable intermediates in pharmaceutical and chemical research.

Scientific Research Applications

5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dimethylethyl)-5-pyrimidinol: A closely related compound with similar reactivity but lacking the tetrahydro modification.

    5-Bromo-2-tert-butylpyrimidine: Another derivative with a bromine substituent, offering different reactivity and applications.

    2-tert-Butyl-5-hydroxypyrimidine: Similar in structure but with distinct chemical properties due to the hydroxyl group.

Uniqueness

5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride stands out due to its tetrahydro modification, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.

Properties

CAS No.

124052-92-2

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-4-6(11)5-10-7;/h6,11H,4-5H2,1-3H3,(H,9,10);1H

InChI Key

NXYOFWJCVFCOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NCC(CN1)O.Cl

Origin of Product

United States

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